Cas no 899977-49-2 (methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate)

Methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative with potential applications in medicinal chemistry and material science. Its structure features a benzothiophene core functionalized with a sulfamoyl group and an ethoxyphenyl moiety, enhancing its reactivity and binding properties. The methyl ester group at the 2-position improves solubility and facilitates further derivatization. This compound may serve as a key intermediate in synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture offers opportunities for structure-activity relationship studies, making it valuable for pharmaceutical research and fine chemical synthesis.
methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate structure
899977-49-2 structure
Product Name:methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate
CAS No:899977-49-2
MF:C18H17NO5S2
MW:391.461282491684
CID:5440579
PubChem ID:16832030
Update Time:2025-10-30

methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • CCG-309555
    • methyl 3-(N-(4-ethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate
    • AKOS002028290
    • F3166-0506
    • STL095799
    • 899977-49-2
    • methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
    • VU0511762-1
    • Methyl 3-[[(4-ethoxyphenyl)amino]sulfonyl]benzo[b]thiophene-2-carboxylate
    • methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate
    • Inchi: 1S/C18H17NO5S2/c1-3-24-13-10-8-12(9-11-13)19-26(21,22)17-14-6-4-5-7-15(14)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3
    • InChI Key: JHLFHLPSQYWNMY-UHFFFAOYSA-N
    • SMILES: C12=CC=CC=C1C(S(NC1=CC=C(OCC)C=C1)(=O)=O)=C(C(OC)=O)S2

Computed Properties

  • Exact Mass: 391.05481499g/mol
  • Monoisotopic Mass: 391.05481499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.395±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 579.8±60.0 °C(Predicted)
  • pka: 7.73±0.50(Predicted)

methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3166-0506-2μmol
methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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F3166-0506-5mg
methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Additional information on methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate

Comprehensive Overview of Methyl 3-(4-Ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate (CAS No. 899977-49-2)

Methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate (CAS No. 899977-49-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzothiophene derivative is characterized by its unique molecular structure, which combines a sulfamoyl group and an ethoxy substituent, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications due to its structural similarity to bioactive molecules.

The compound's CAS number 899977-49-2 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its IUPAC name, methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate, highlights the presence of a benzothiophene core, a motif frequently explored in drug discovery for its pharmacological properties. Recent studies suggest that derivatives of this compound may exhibit anti-inflammatory or antimicrobial activities, aligning with current trends in targeting resistant pathogens.

In the context of green chemistry, methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate has been investigated for its synthetic efficiency and potential scalability. With growing demand for sustainable synthesis methods, this compound's role in catalysis and low-waste processes is a hot topic. Analysts note its compatibility with microwave-assisted reactions, a technique gaining traction for reducing energy consumption in organic synthesis.

From a commercial perspective, suppliers of CAS 899977-49-2 emphasize its high purity (>98%) and stability under standard storage conditions. The compound's solubility profile—soluble in DMSO and moderately soluble in ethanol—makes it suitable for various experimental protocols. Its molecular weight (375.44 g/mol) and melting point data are frequently queried by researchers optimizing reaction conditions.

Emerging discussions in medicinal chemistry forums highlight this compound's potential as a scaffold for kinase inhibitors, a class of therapeutics dominating oncology research. Computational studies predict favorable ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) for related derivatives, sparking interest in structure-activity relationship (SAR) studies. These developments coincide with increased searches for "benzothiophene drug candidates" and "sulfonamide-based therapeutics" across scientific literature databases.

Quality control protocols for methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate typically involve HPLC analysis and spectroscopic characterization (NMR, MS). The compound's chromatographic behavior is well-documented, with reverse-phase methods showing excellent resolution. These analytical parameters are crucial for researchers validating synthetic batches or developing quantitative detection methods in biological matrices.

Recent patent analyses reveal growing intellectual property activity around benzothiophene-2-carboxylate derivatives, particularly in applications related to metabolic disorder treatments. This aligns with market trends favoring small molecule therapeutics over biologics for certain indications. The compound's structure-activity relationship with various biological targets remains an active area of investigation, as evidenced by conference presentations and preprint publications.

In material science applications, the conjugated system of methyl 3-(4-ethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate has prompted studies into its photophysical properties. Preliminary data suggest potential utility in organic semiconductors or sensing materials, though this requires further validation. Such interdisciplinary applications demonstrate the compound's versatility beyond traditional pharmaceutical uses.

For laboratory safety, standard precautions for handling sulfonamide-containing compounds apply to this material. While not classified as hazardous under current regulations, proper PPE (personal protective equipment) including gloves and safety goggles is recommended during manipulation. These precautions address common queries about "chemical handling protocols" for research-scale quantities of specialized intermediates.

The global market for fine chemicals like CAS 899977-49-2 reflects increasing demand from contract research organizations (CROs) and academic institutions. Pricing trends indicate stable availability, with lead times varying by purity requirements. This economic context is particularly relevant for researchers planning multi-step syntheses or library production for screening campaigns.

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